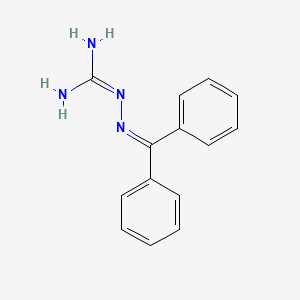
Thymidine, 3'-deoxy-3'-((1-oxobutyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- is a modified nucleoside analog derived from thymidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The modification involves the substitution of the 3’-hydroxyl group with a 3’-((1-oxobutyl)amino) group, which can alter its biochemical properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- typically involves multiple steps. One common approach starts with the protection of the thymidine molecule to prevent unwanted reactions at other functional groups. The 3’-hydroxyl group is then selectively activated and substituted with the 3’-((1-oxobutyl)amino) group. This can be achieved using reagents such as oxalyl chloride and butylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering its chemical properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further modification of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms.
Industry: The compound can be used in the development of diagnostic tools and as a standard in analytical chemistry.
作用機序
The mechanism of action of Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- involves its incorporation into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA replication or transcription. The compound may target specific enzymes involved in nucleoside metabolism, such as thymidine kinase, which phosphorylates thymidine analogs for incorporation into DNA .
類似化合物との比較
Similar Compounds
Thymidine: The parent compound, which lacks the 3’-((1-oxobutyl)amino) modification.
3’-Amino-3’-deoxythymidine: A similar compound with an amino group at the 3’ position.
2’-Deoxy-5-methyluridine: Another nucleoside analog with modifications at different positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- is unique due to its specific modification, which can confer distinct biochemical properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside analogs.
特性
CAS番号 |
132149-30-5 |
|---|---|
分子式 |
C14H21N3O5 |
分子量 |
311.33 g/mol |
IUPAC名 |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]butanamide |
InChI |
InChI=1S/C14H21N3O5/c1-3-4-11(19)15-9-5-12(22-10(9)7-18)17-6-8(2)13(20)16-14(17)21/h6,9-10,12,18H,3-5,7H2,1-2H3,(H,15,19)(H,16,20,21)/t9-,10+,12+/m0/s1 |
InChIキー |
ZXBGISRWEUAEOP-HOSYDEDBSA-N |
異性体SMILES |
CCCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
正規SMILES |
CCCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


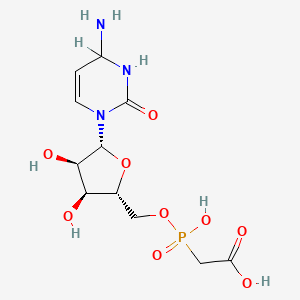



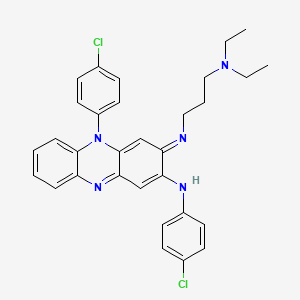
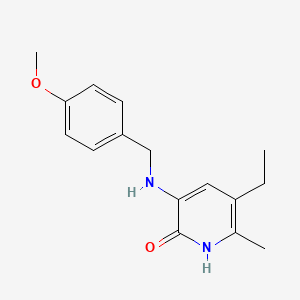
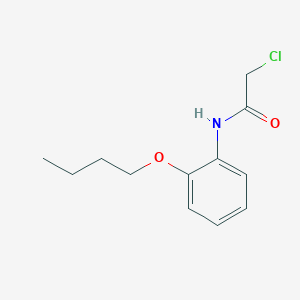
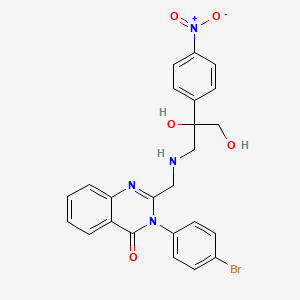


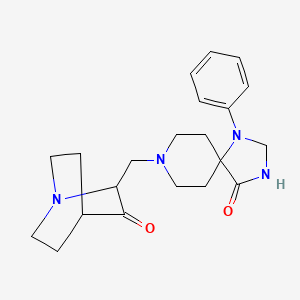
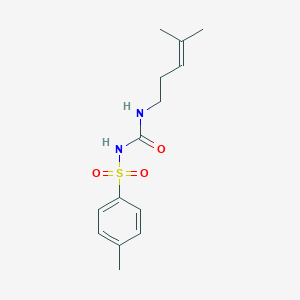
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
